

BAY-678 comparative IC50 values elastase inhibitors

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Compound Focus: BAY-678

CAS No.: 675103-36-3

Cat. No.: S005358

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BAY-678 Profile and Experimental Data

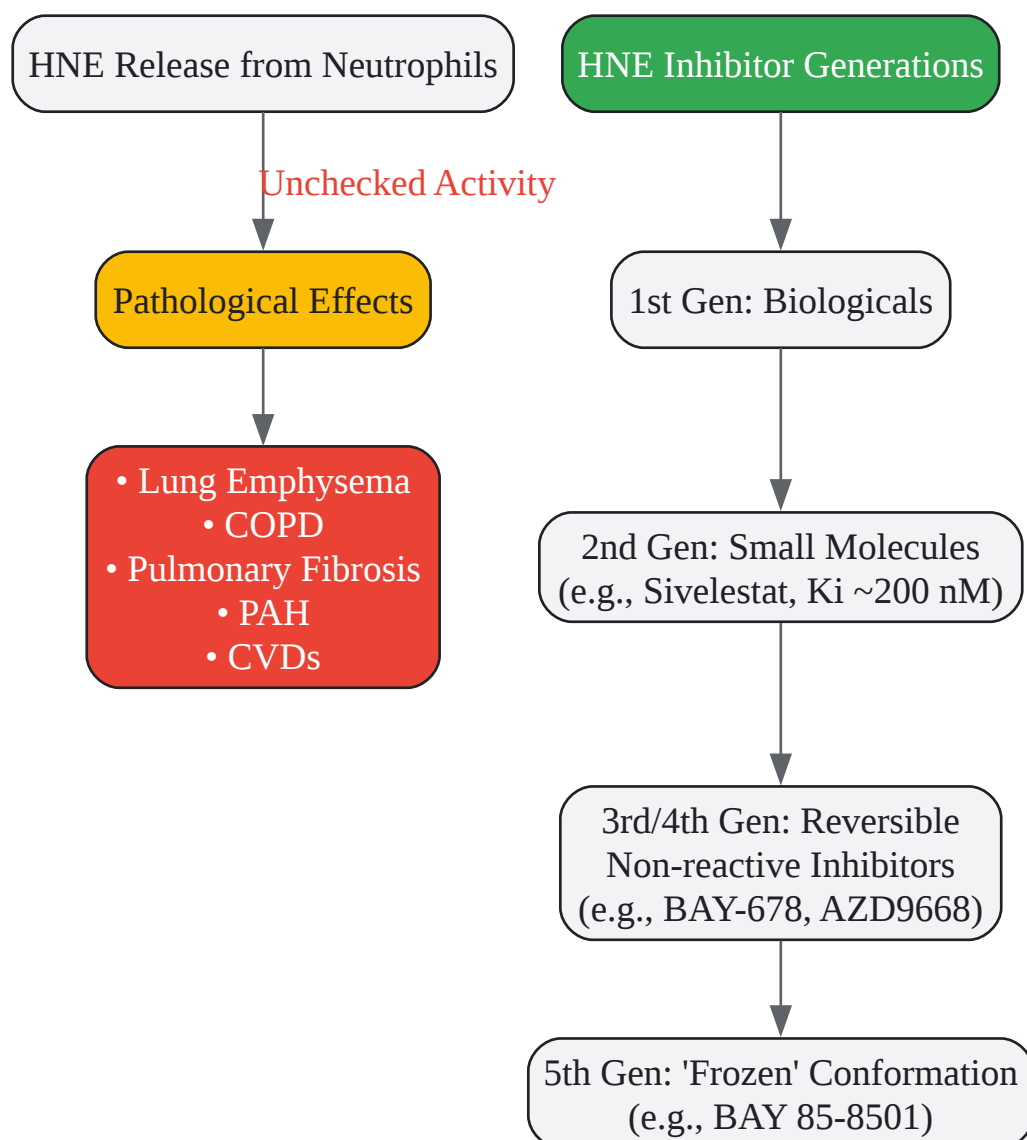
The table below summarizes the key biochemical and pharmacological data for **BAY-678** gathered from the search results.

Parameter	Value for BAY-678	Experimental Protocol Details
IC ₅₀ (vs. Human NE)	20 nM [1] [2] [3]	Biochemical Assay: Potency measured in a cell-free biochemical neutrophil elastase assay. The IC ₅₀ is the concentration that reduces enzyme activity by half [2] [3].
K _i (vs. Human NE)	15 nM [2] [4]	Biochemical Assay: Inhibition constant (K _i) determined from the same biochemical assays, indicating high binding affinity to the human enzyme [2].

Parameter	Value for BAY-678	Experimental Protocol Details
K_i (vs. Mouse NE)	700 nM [2] [3]	Species Selectivity Assay: The inhibitor is much less potent against mouse neutrophil elastase, a critical consideration for selecting appropriate animal models [2].
Selectivity	>1,500-fold selective vs. 21 related serine proteases (all IC ₅₀ > 30 μM) [2] [3]. Clean profile in radioligand binding assays against 64 receptors and transporters at 10 μM [2].	Selectivity Panels: Profiled against a panel of 21 serine proteases. Binding and activity were also tested against a wide range of other biological targets to confirm specificity [2].
Cellular Permeability	Cell-permeable [3]. Activity in cellular assays not explicitly reported, but no cell penetration issues are expected [2].	Cellular Assay: Described as cell-permeable, though specific cellular activity data is not detailed in the available sources [2] [3].
In Vivo Pharmacokinetics	Orally bioavailable in rats with a half-life of 1.3 hours [2] [4].	In Vivo Study: Pharmacokinetic parameters determined following oral administration (PO) in rat models [2] [4].

The Role of Human Neutrophil Elastase (HNE) and Inhibitor Generations

To contextualize **BAY-678**, the following diagram outlines the role of HNE in disease and the development of its inhibitors.



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BAY-678 is classified as a **fourth-generation** inhibitor [5]. These generations represent an evolution in design:

- **First Generation:** Biological inhibitors like Alpha-1 antitrypsin (AAT) [6] [7].
- **Second Generation:** Small molecules, often with reactive groups that covalently bind the enzyme (e.g., Sivelestat) [5] [6].
- **Third/Fourth Generation:** Reversible, non-reactive small molecules with improved safety and pharmacokinetic profiles [5] [6]. **BAY-678** fits here, with high potency and selectivity.
- **Fifth Generation:** Feature "pre-adaptive pharmacophores" that freeze the molecule into an ideal bioactive conformation, further boosting potency and stability [5] [6].

Key Considerations for Researchers

- **Critical Species Specificity: BAY-678** is highly specific to **human neutrophil elastase** ($K_i = 15 \text{ nM}$) but shows significantly weaker activity against mouse and rat NE ($K_i = 600\text{-}700 \text{ nM}$) [2] [3]. This is a crucial design factor for preclinical studies; rodent models of disease may require administration of human NE to be valid for testing this compound [2].
- **Influence of HNE Auto-processing:** Recent research identifies a pathologically active, auto-processed form of HNE (two-chain HNE or tcHNE). The S1 subsite in tcHNE is widened and disrupted, which can reduce the binding affinity and efficacy of small molecule inhibitors designed for the single-chain form (schNE) [5] [8]. Future inhibitor development may need to target both forms.

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